N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with a chlorinated methylphenyl group and an indolylsulfanyl moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and indole-3-thiol.
Acylation Reaction: The 3-chloro-4-methylaniline undergoes acylation with chloroacetyl chloride to form N-(3-chloro-4-methylphenyl)-2-chloroacetamide.
Substitution Reaction: The indole-3-thiol is then reacted with N-(3-chloro-4-methylphenyl)-2-chloroacetamide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the acetamide group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce various substituted acetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
- N-(4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylthio)acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is unique due to the presence of both a chlorinated methylphenyl group and an indolylsulfanyl moiety. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-6-7-12(8-14(11)18)20-17(21)10-22-16-9-19-15-5-3-2-4-13(15)16/h2-9,19H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYYDWXDPUXERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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